3-(4-chloro-1H-pyrazol-1-yl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}propanamide
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Overview
Description
3-(4-Chloro-1H-pyrazol-1-yl)-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)propanamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)propanamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the pyridazine ring: This involves the condensation of hydrazine derivatives with 1,4-diketones or similar compounds.
Sulfonamide formation: The sulfonamide group is introduced by reacting the amine with sulfonyl chlorides under basic conditions.
Coupling reactions: The final step involves coupling the pyrazole and pyridazine derivatives through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include hydroxylated derivatives or quinones.
Reduction: Amines or hydroxylamines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonamide group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the pyrazole and pyridazine rings can provide additional binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)propan-1-ol
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
3-(4-Chloro-1H-pyrazol-1-yl)-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)propanamide is unique due to the combination of its pyrazole and pyridazine rings with a sulfonamide group. This structure provides a unique set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C16H14Cl2N6O3S |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
3-(4-chloropyrazol-1-yl)-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C16H14Cl2N6O3S/c17-11-9-19-24(10-11)8-7-16(25)20-12-1-3-13(4-2-12)28(26,27)23-15-6-5-14(18)21-22-15/h1-6,9-10H,7-8H2,(H,20,25)(H,22,23) |
InChI Key |
FEPRLTNBTJDEFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C=C(C=N2)Cl)S(=O)(=O)NC3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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